![molecular formula C25H38N2O5S B4108060 ethyl 1-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4108060.png)
ethyl 1-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate
Overview
Description
Ethyl 1-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate, also known as CGP 7930, is a selective antagonist of the GABA(B) receptor. This compound has been widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of GABA(B) receptors.
Mechanism of Action
Ethyl 1-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate 7930 acts as a selective antagonist of the GABA(B) receptor, blocking the binding of GABA to the receptor and preventing the activation of downstream signaling pathways. This results in a reduction in the inhibitory effects of GABA on neurotransmitter release, leading to increased neuronal excitability and altered physiological responses.
Biochemical and Physiological Effects:
ethyl 1-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate 7930 has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic transmission, neuronal excitability, and pain perception. It has also been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and depression.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 1-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate 7930 in lab experiments is its selectivity for the GABA(B) receptor, allowing for precise modulation of this receptor without affecting other neurotransmitter systems. However, one limitation is that ethyl 1-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate 7930 may have off-target effects on other receptors or signaling pathways, which could confound experimental results.
Future Directions
There are several potential future directions for research on ethyl 1-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate 7930 and the GABA(B) receptor. One area of interest is the development of more selective and potent GABA(B) receptor antagonists for use in both basic research and clinical applications. Another area of interest is the investigation of the role of GABA(B) receptors in various neurological and psychiatric disorders, with the goal of identifying new therapeutic targets and treatments. Finally, there is a need for further research on the potential side effects and safety of GABA(B) receptor antagonists, particularly in the context of long-term use and clinical applications.
Scientific Research Applications
Ethyl 1-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate 7930 has been used extensively in scientific research to study the GABA(B) receptor. This receptor is a member of the G protein-coupled receptor family and plays a crucial role in the modulation of neurotransmitter release in the central nervous system. ethyl 1-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate 7930 has been used to investigate the effects of GABA(B) receptor activation and inhibition on various physiological processes, including synaptic transmission, neuronal excitability, and pain perception.
properties
IUPAC Name |
ethyl 1-[2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]acetyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O5S/c1-5-32-25(29)21-11-13-26(14-12-21)23(28)17-27(22-9-7-6-8-10-22)33(30,31)24-19(3)15-18(2)16-20(24)4/h15-16,21-22H,5-14,17H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFNFZDWRHRUSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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